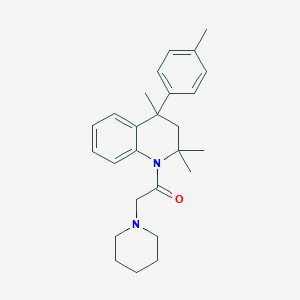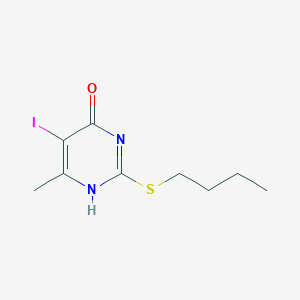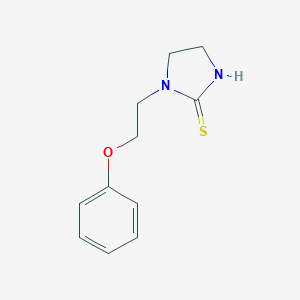
2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound features a piperidine ring, a quinoline moiety, and a substituted ethanone group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a quinoline precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and functional group modifications . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: TEMPO, oxygen, and copper catalysts.
Reduction: Hydrogen gas, Pd/C catalyst.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Trifluoroacetyl piperidine: Another piperidine derivative with different substituents and properties.
1,2,5-Trimethylpiperidin-4-ol: Known for its antimicrobial activity.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A boron-containing compound with distinct chemical properties.
Uniqueness
2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline stands out due to its unique combination of a piperidine ring, quinoline moiety, and substituted ethanone group. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C26H34N2O |
|---|---|
Molecular Weight |
390.6g/mol |
IUPAC Name |
2-piperidin-1-yl-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone |
InChI |
InChI=1S/C26H34N2O/c1-20-12-14-21(15-13-20)26(4)19-25(2,3)28(23-11-7-6-10-22(23)26)24(29)18-27-16-8-5-9-17-27/h6-7,10-15H,5,8-9,16-19H2,1-4H3 |
InChI Key |
JNRPQABIBRXNSO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)CN4CCCCC4)(C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)CN4CCCCC4)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B430252.png)
![2-(methylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430257.png)
![ethyl [(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B430259.png)
![2-[2-(2-fluorophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B430260.png)
![3,4,4-Trimethyl-1-(4-methyl-quinolin-2-yl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B430261.png)
![2-(2-Furyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B430262.png)

![3-amino-2-heptyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430265.png)

![4-[2-(2-Ethylphenoxy)ethyl]morpholine](/img/structure/B430268.png)
![4-amino-5-heptyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B430270.png)
![[3,4,5-TRIS(ACETYLOXY)-6-{4-[(3-BROMO-4-METHOXYPHENYL)METHYL]-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-2-YL}OXAN-2-YL]METHYL ACETATE](/img/structure/B430271.png)
![1-[5-(2-Tert-butylphenoxy)pentyl]piperazine](/img/structure/B430273.png)
![5-hexylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B430275.png)
